molecular formula C12H12ClNO B2683312 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone CAS No. 842971-79-3

2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone

Cat. No.: B2683312
CAS No.: 842971-79-3
M. Wt: 221.68
InChI Key: RLLUIXUUHFNSSO-UHFFFAOYSA-N
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Description

2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone is a synthetic organic compound with the molecular formula C12H12ClNO. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Scientific Research Applications

2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future research directions could involve exploring the synthesis methods, chemical reactions, and biological activities of “2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone”. Given the biological potential of indole derivatives, this compound could be a promising candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone typically involves the reaction of 2,6-dimethylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone
  • 1-(2,6-dimethyl-1H-indol-3-yl)ethanone
  • 2-chloro-1-(1H-indol-3-yl)ethanone

Uniqueness

2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone is unique due to the presence of both chlorine and dimethyl substituents on the indole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-7-3-4-9-10(5-7)14-8(2)12(9)11(15)6-13/h3-5,14H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLUIXUUHFNSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324693
Record name 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

842971-79-3
Record name 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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